2-(Perfluorodecyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Perfluorodecyl)ethanol involves the radical reaction of perfluoroalkyl-iodo-ethanes with solvents such as N,N-dimethylformamide, leading to the formation of the corresponding alcohol. This process is optimized based on factors such as solvent concentration, water content, temperature, and the nature of the radical initiator, demonstrating the reactivity of the fluorinated radical with oxygen atoms in solvents (Signe et al., 1991). Additionally, electrochemical reduction in N,N-dimethylformamide solvent has been shown to produce 2-(Perfluorodecyl)ethanol efficiently, with perfluoroalkyl-ethylene as a major by-product (Benefice-Malouet et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-(Perfluorodecyl)ethanol is characterized by the presence of a long perfluorodecyl chain attached to an ethanol group. This structure is responsible for its unique physical and chemical properties, such as high hydrophobicity and stability. Studies involving coordination chemistry and molecular dynamics simulations have provided insights into the interactions and behavior of fluorinated alcohol molecules in various environments (Tikhonova et al., 2009).
Chemical Reactions and Properties
2-(Perfluorodecyl)ethanol undergoes various chemical reactions, including coordination with mercury-containing anticrowns, demonstrating its reactivity and potential for forming complex structures. Its reactivity with different solvents and conditions highlights the versatile nature of this compound in chemical synthesis and applications (Tikhonova et al., 2009).
Physical Properties Analysis
The physical properties of 2-(Perfluorodecyl)ethanol, such as its boiling point, solubility, and density, are significantly influenced by the perfluorodecyl group. These properties make it an important solvent and reagent in fluorine chemistry and material science. The solvent organization around the perfluoro group of related compounds has been studied to understand the effect of perfluoro groups on photophysical properties, providing valuable insights into the behavior of 2-(Perfluorodecyl)ethanol in different environments (Mondal et al., 2016).
Scientific Research Applications
Atmospheric Studies : 2-(Perfluorodecyl)ethanol, as a part of fluorotelomer alcohols (FTOHs), has been detected in the Arctic atmosphere. These compounds are used as commercial surface treatments and are precursors for substances like perfluorocarboxylic acids and perfluorooctane sulfonate, which can accumulate in humans and biota. The study by Shoeib, Harner, and Vlahos (2006) found significant concentrations of 10:2 FTOH (perfluorodecyl ethanol) in the Arctic, indicating long-range atmospheric transport and widespread distribution of these compounds (Shoeib, Harner, & Vlahos, 2006).
Chemistry Education : Although not directly involving 2-(Perfluorodecyl)ethanol, the use of ethanol as a teaching tool in chemistry education has been explored. A study by Feierabend and Eilks (2011) discussed a lesson plan based on ethanol as an alternative energy source, emphasizing the societal dimension of chemistry education (Feierabend & Eilks, 2011).
Nanostructure Synthesis : In the field of nanotechnology, Meng, Wang, and Cui (2013) researched the synthesis of nano-CeO2 using ethanol/water mixtures. The study showed that varying the ethanol/water ratio during hydrothermal processes can control the morphology of CeO2 nanostructures, indicating the utility of ethanol in nanomaterial synthesis (Meng, Wang, & Cui, 2013).
Membrane Transport : Nakatsuji, Shimizu, Morita, Masuyama, and Okahara (1992) found that using 2-(perfluorohexyl)ethanol as a solvent in supported liquid membrane systems can enhance the transport velocity for potassium ions. This indicates potential applications in membrane technology (Nakatsuji et al., 1992).
Superamphiphobic Surfaces : Guo et al. (2021) developed a superamphiphobic fluorinated silica sol with core-shell structure, which has applications in anti-fouling, self-cleaning, and anti-corrosion. Perfluorodecyl groups were grafted onto silica nanoparticles, transforming them from hydrophilic to superamphiphobic (Guo et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYIZWPNQYPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OH, C12H5F21O | |
Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029905 | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-0.9 ± 0.02 [log Psd at 298.15 K (Pa)] | |
Record name | 10:2 FTOH | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
2-(Perfluorodecyl)ethanol | |
CAS RN |
865-86-1 | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,1H,2H,2H-Perfluorodeca-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PERFLUORODECYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72U7Q973T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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